6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
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Overview
Description
6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a chemical compound belonging to the quinazoline class. Quinazolines are known for their wide variety of biological activities and pharmacological potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the cyclization of acetylamino thioacylhydrazone precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-2,4-DIHYDROQUINAZOLINE
Uniqueness
What sets 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCGFLTKDYEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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